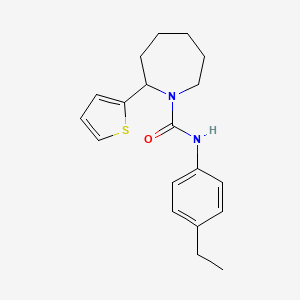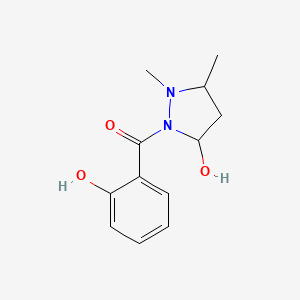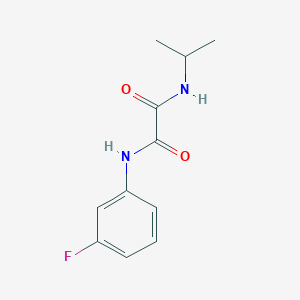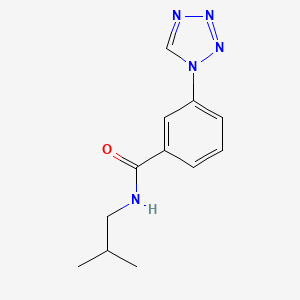![molecular formula C28H26ClN3O B5127897 8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)
8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide, also known as CPHCQ, is a synthetic compound with potential biological activity. It belongs to the class of quinoline derivatives and has been the subject of scientific research due to its promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in disease progression. It has been shown to modulate the expression of genes involved in apoptosis, cell cycle regulation, and angiogenesis. Additionally, this compound has been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on the body. Studies have shown that it can reduce oxidative stress and inflammation, which are associated with various diseases. It has also been found to regulate glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes. Additionally, this compound has been shown to have neuroprotective properties by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to modulate signaling pathways and regulate cellular metabolism makes it a promising candidate for drug development. However, this compound has some limitations in lab experiments, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of this compound's potential as a therapeutic agent in other diseases, such as cardiovascular and autoimmune disorders. Additionally, future studies could focus on the optimization of this compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide can be synthesized through a multistep process that involves the reaction of 8-chloro-2-phenylquinoline-4-carbaldehyde with propylphenylhydrazine and propionaldehyde. The resulting product is then subjected to a condensation reaction with 4-propylbenzaldehyde to yield this compound.
Applications De Recherche Scientifique
8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. It has also been found to have antidiabetic effects by regulating glucose metabolism and insulin sensitivity. Additionally, this compound has shown neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
8-chloro-2-phenyl-N-[(Z)-1-(4-propylphenyl)propylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O/c1-3-9-19-14-16-21(17-15-19)25(4-2)31-32-28(33)23-18-26(20-10-6-5-7-11-20)30-27-22(23)12-8-13-24(27)29/h5-8,10-18H,3-4,9H2,1-2H3,(H,32,33)/b31-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKKZAGPOCEGDQ-GDWJVWIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4)/CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)

![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)
![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)

